Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the esterification of bromoisobutyric acid with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions for about 2 hours, followed by cooling and concentration under vacuum .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different esters or alcohols, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate has several scientific research applications:
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can participate in radical reactions, where it acts as an initiator or intermediate, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-2-methylpropionate: Similar in structure but lacks the trifluoromethyl group.
Methyl 3-(trifluoromethyl)phenylacetate: Contains the trifluoromethyl group but differs in the position and presence of the bromine atom.
Uniqueness
Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate is unique due to the combination of the bromine atom and trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H12BrF3O2 |
---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(13,10(17)18-2)7-8-4-3-5-9(6-8)12(14,15)16/h3-6H,7H2,1-2H3 |
InChI Key |
WLLZSMYFSUBLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)(C(=O)OC)Br |
Origin of Product |
United States |
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